molecular formula C27H21NO B14463453 1-[4-(Dimethylamino)phenyl]-3-(pyren-1-YL)prop-2-EN-1-one CAS No. 66186-80-9

1-[4-(Dimethylamino)phenyl]-3-(pyren-1-YL)prop-2-EN-1-one

Cat. No.: B14463453
CAS No.: 66186-80-9
M. Wt: 375.5 g/mol
InChI Key: KGBVANSEXMTWCU-UHFFFAOYSA-N
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Description

1-[4-(Dimethylamino)phenyl]-3-(pyren-1-YL)prop-2-EN-1-one is a chalcone derivative known for its unique photophysical properties. This compound contains a donor-acceptor group, which makes it an interesting subject for research in various fields, including chemistry, biology, and materials science .

Preparation Methods

The synthesis of 1-[4-(Dimethylamino)phenyl]-3-(pyren-1-YL)prop-2-EN-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by reacting 4-(dimethylamino)benzaldehyde with pyrene-1-ylacetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions .

Chemical Reactions Analysis

1-[4-(Dimethylamino)phenyl]-3-(pyren-1-YL)prop-2-EN-1-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-(Dimethylamino)phenyl]-3-(pyren-1-YL)prop-2-EN-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(Dimethylamino)phenyl]-3-(pyren-1-YL)prop-2-EN-1-one involves intramolecular charge transfer (ICT). The donor-acceptor groups within the molecule facilitate the transfer of electrons, leading to its unique photophysical properties. This charge transfer is influenced by factors such as solvent polarity and temperature .

Comparison with Similar Compounds

1-[4-(Dimethylamino)phenyl]-3-(pyren-1-YL)prop-2-EN-1-one can be compared with other chalcone derivatives, such as:

The uniqueness of this compound lies in its specific donor-acceptor configuration and the resulting photophysical properties, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

66186-80-9

Molecular Formula

C27H21NO

Molecular Weight

375.5 g/mol

IUPAC Name

1-[4-(dimethylamino)phenyl]-3-pyren-1-ylprop-2-en-1-one

InChI

InChI=1S/C27H21NO/c1-28(2)23-14-10-19(11-15-23)25(29)17-13-18-6-7-22-9-8-20-4-3-5-21-12-16-24(18)27(22)26(20)21/h3-17H,1-2H3

InChI Key

KGBVANSEXMTWCU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)C=CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2

Origin of Product

United States

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